What is the CAS number and structure for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
What is the CAS number and structure for 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine
The Privileged Scaffold: A Technical Guide to 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine in Kinase Inhibitor Design
Executive Summary
In the landscape of targeted oncology and signal transduction modulation, the imidazo[1,5-a]pyrazine bicyclic system has emerged as a privileged scaffold. Specifically, 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (CAS: 867166-09-4) serves as a critical, highly functionalized intermediate for the synthesis of next-generation ATP-competitive kinase inhibitors [1]. By acting as a bioisostere for the adenine ring of ATP, derivatives of this compound have demonstrated profound efficacy in inhibiting the mammalian target of rapamycin (mTORC1/mTORC2), insulin-like growth factor 1 receptor (IGF-1R), and Bruton's tyrosine kinase (BTK) [2].
This whitepaper deconstructs the structural logic, mechanistic causality, and self-validating synthetic workflows associated with this pivotal molecule.
Part 1: Structural Logic & Physicochemical Profiling
The architectural brilliance of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine lies in its pre-configured vectors for late-stage functionalization. Each moiety on the core serves a distinct mechanistic purpose in drug-target binding.
Fig 1: Structure-Activity Relationship (SAR) mapping of the imidazo[1,5-a]pyrazine scaffold.
Causality in Structural Design
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The Imidazo[1,5-a]pyrazine Core: Unlike traditional quinazolines, this core provides a unique electron distribution that perfectly mimics the hydrogen-bond acceptor/donor pairs required to interact with the kinase hinge region (e.g., Glu129 and Tyr131 in certain kinases) [3].
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C8-Chlorine: The chlorine atom is positioned adjacent to the bridgehead nitrogen, creating a highly electrophilic center. This allows for rapid Nucleophilic Aromatic Substitution ( SNAr ) with primary or secondary amines. Once aminated, this position acts as the critical hydrogen-bond donor to the kinase hinge.
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C3-Cyclobutyl Group: The cyclobutyl ring is not arbitrary; its specific steric bulk and sp3 character allow it to pack optimally into the hydrophobic specificity pocket adjacent to the ATP-binding site, drastically enhancing selectivity over off-target kinases like PI3K[4].
Table 1: Physicochemical Parameters
| Parameter | Value | Analytical Significance |
| CAS Number | 867166-09-4 | Primary identifier for procurement and IP tracking. |
| Molecular Formula | C10H10ClN3 | Confirms stoichiometric mass for mass spectrometry. |
| Molecular Weight | 207.66 g/mol | Base mass for calculating reaction equivalents. |
| Density | ~1.50 g/cm3 | Relevant for phase separations during extraction. |
| Isotopic Signature | 35Cl / 37Cl (3:1 ratio) | Crucial for LC-MS validation (M and M+2 peaks). |
Part 2: Mechanistic Causality in Signal Transduction
To understand the value of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine, one must examine the signaling pathways its derivatives disrupt. First-generation mTOR inhibitors (allosteric inhibitors like Rapamycin) only block mTORC1. This partial inhibition triggers a dangerous feedback loop: the suppression of S6K1 relieves the negative feedback on IRS-1, leading to the hyperactivation of PI3K and, subsequently, AKT via mTORC2 [4].
Derivatives synthesized from our target compound (such as OSI-027 analogs) are ATP-competitive . By binding directly to the kinase domain, they simultaneously shut down both mTORC1 and mTORC2, effectively neutralizing the AKT survival feedback loop.
Fig 2: Dual mTORC1/mTORC2 inhibition pathway bypassing the AKT feedback loop.
Part 3: Self-Validating Synthetic Workflows
The utility of 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine relies on its ability to be functionalized at the C1 position. The standard protocol involves regioselective halogenation, setting the stage for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Sonogashira reactions) [1].
Fig 3: Synthetic workflow for the late-stage functionalization of the core scaffold.
Step-by-Step Methodology: Regioselective Iodination at C1
The following protocol is engineered for high-yield, regioselective functionalization, minimizing oxidative degradation.
1. Reagent Preparation & Causality:
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Reactants: 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine (1.0 eq, ~5.1 mmol) and N-Iodosuccinimide (NIS) (1.0 eq, ~5.1 mmol).
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Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL).
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Causality: NIS is selected over molecular iodine ( I2 ) because it provides a controlled, slow release of electrophilic iodine ( I+ ), preventing over-halogenation. Anhydrous DMF is utilized because its high dielectric constant stabilizes the polar Wheland intermediate formed during the Electrophilic Aromatic Substitution ( SEAr ) at the highly nucleophilic C1 position [1].
2. Reaction Execution:
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Combine the starting material and NIS in the anhydrous DMF under an Argon atmosphere to prevent oxidative side reactions.
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Stir the mixture at 60°C for 6 hours.
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Causality: The 60°C thermal activation overcomes the activation energy barrier for the SEAr without causing thermal decomposition of the imidazopyrazine core.
3. Workup & Isolation:
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Dilute the reaction mixture with Dichloromethane (DCM) (~400 mL).
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Wash the organic layer sequentially with distilled H2O (to remove DMF) and brine (to break emulsions and pre-dry the organic layer).
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Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
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Purify via silica gel flash chromatography (Hexanes:EtOAc gradient).
4. The Self-Validating System (Checkpoint): A protocol is only as good as its validation metrics. To confirm the success of this step without relying solely on downstream failures, utilize the following analytical checkpoints:
Table 2: Analytical Validation Markers
| Analytical Method | Expected Observation for Starting Material | Expected Observation for 1-Iodo Product | Validation Logic |
| LC-MS (ESI+) | m/z 208 / 210 ( [M+H]+ ) | m/z 334 / 336 ( [M+H]+ ) | Mass shift of +126 Da confirms mono-iodination. The 3:1 isotopic ratio confirms chlorine retention. |
| 1H NMR ( CDCl3 ) | Presence of C1-H singlet (~7.8 ppm) | Complete disappearance of C1-H singlet | Confirms regioselectivity at the C1 position. |
| TLC (Hex/EtOAc) | Lower Rf value | Higher Rf value | The addition of the massive iodine atom increases the lipophilicity of the molecule. |
Part 4: Translational Impact
The meticulous engineering of the 8-Chloro-3-cyclobutylimidazo[1,5-a]pyrazine scaffold has directly enabled the clinical development of several high-profile drug candidates. By utilizing the C8 position for hinge-binding amines and the C1 position for ribose-pocket-filling aryl groups, researchers have synthesized compounds like OSI-027 (a potent dual mTORC1/2 inhibitor) and analogs of OSI-906 (Linsitinib, an IGF-1R inhibitor) [2][4]. The cyclobutyl variant specifically offers a tunable lipophilic profile that enhances oral bioavailability and metabolic stability, crossing the threshold from chemical probe to viable therapeutic agent.
References
- US Patent 8481733B2. Substituted imidazopyr- and imidazotri-azines. Google Patents.
- European Patent EP1675860B1. Imidazo[1,5-a]pyrazines utilisees comme inhibiteurs de la tyrosine kinase. Google Patents.
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Structure-Based Drug Design of Novel Heterocyclic Scaffolds as TgCDPK1 Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]
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Overview of Research into mTOR Inhibitors. MDPI Molecules. Available at:[Link]
